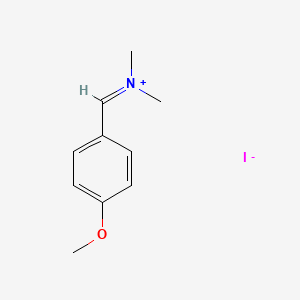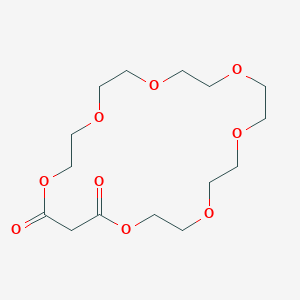
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione is a cyclic compound with the molecular formula C15H26O9. This compound is characterized by its seven oxygen atoms forming a ring structure, which contributes to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors to achieve the desired cyclization efficiently .
Analyse Des Réactions Chimiques
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclic compounds.
Biology: The compound’s unique structure makes it a useful tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione exerts its effects involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms in its ring structure, which can act as electron donors. The molecular targets and pathways involved vary depending on the specific application and the molecules it interacts with .
Comparaison Avec Des Composés Similaires
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione can be compared with other cyclic polyethers such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound has six oxygen atoms in its ring structure and is used in similar applications but has different chemical properties due to the fewer oxygen atoms.
1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one: Another cyclic polyether with a similar structure but different functional groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the number of oxygen atoms, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
76561-94-9 |
|---|---|
Formule moléculaire |
C15H26O9 |
Poids moléculaire |
350.36 g/mol |
Nom IUPAC |
1,4,7,10,13,16,19-heptaoxacyclodocosane-20,22-dione |
InChI |
InChI=1S/C15H26O9/c16-14-13-15(17)24-12-10-22-8-6-20-4-2-18-1-3-19-5-7-21-9-11-23-14/h1-13H2 |
Clé InChI |
YKIUOTNEDBTZJP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC(=O)CC(=O)OCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


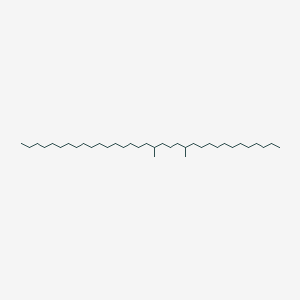
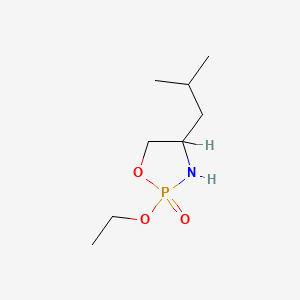
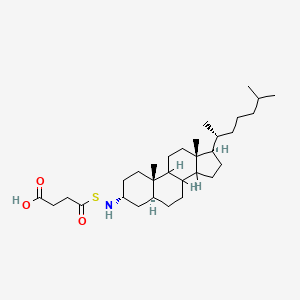
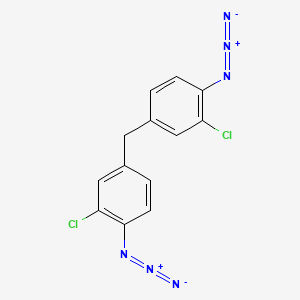
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
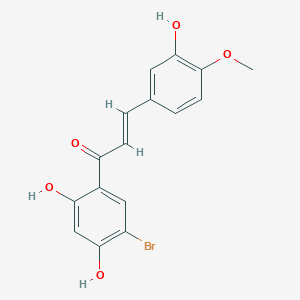
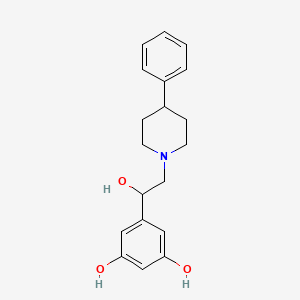
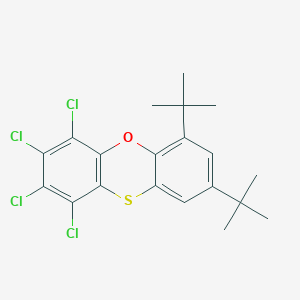

![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)


methanone](/img/structure/B14436616.png)
